3-(Pyridin-2-ylsulfamoyl)-benzoic acid
Description
Contextualization within Sulfonamide Chemistry and Benzoic Acid Derivatives
The structure of 3-(Pyridin-2-ylsulfamoyl)-benzoic acid is characterized by a benzoic acid moiety linked to a pyridine (B92270) ring through a sulfonamide bridge. Both sulfonamides and benzoic acid derivatives are cornerstone functional groups in the realm of medicinal chemistry.
The sulfonamide group (-SO₂NH-) is a critical pharmacophore, a molecular feature responsible for a drug's pharmacological activity. echemi.com Sulfonamides are known for a wide array of biological activities, stemming from their ability to mimic p-aminobenzoic acid (PABA), an essential nutrient for bacteria in the synthesis of folic acid. This mimicry leads to the inhibition of dihydropteroate (B1496061) synthetase, an enzyme crucial for bacterial growth, rendering many sulfonamide-containing compounds effective antibacterial agents. Beyond their antibacterial properties, sulfonamides are found in drugs with diuretic, anticonvulsant, and anti-inflammatory activities. echemi.com
Benzoic acid and its derivatives are also prevalent in pharmaceuticals and serve various functions. The carboxylic acid group can engage in hydrogen bonding and ionic interactions with biological targets. Benzoic acid itself has antiseptic properties, and its derivatives are used in a wide range of therapeutic areas. The combination of a benzoic acid and a sulfonamide group in one molecule, as seen in this compound, creates a compound with potential for diverse biological interactions.
Overview of Sulfonamide-Containing Heterocyclic Systems in Medicinal Chemistry
The incorporation of a heterocyclic ring, in this case, a pyridine ring, into a sulfonamide structure further expands its potential in medicinal chemistry. Heterocyclic compounds are a major class of organic molecules that contain at least one atom other than carbon within a ring structure. In pharmaceuticals, nitrogen-containing heterocycles like pyridine are exceedingly common.
The combination of a sulfonamide, a benzoic acid, and a pyridine ring results in a molecule with multiple potential points of interaction with biological systems. Research into similar pyridine-containing sulfonamides has explored their potential as anticancer agents, antivirals, and inhibitors of various enzymes. While specific studies on this compound are limited, the established importance of its constituent parts in medicinal chemistry underscores its potential as a subject for future research.
Chemical and Physical Properties of this compound
While detailed experimental data is scarce, some basic chemical and physical properties of this compound have been reported in chemical databases.
| Property | Value |
| CAS Number | 683265-90-9 |
| Molecular Formula | C₁₂H₁₀N₂O₄S |
| Molecular Weight | 278.29 g/mol |
| Synonyms | 3-(N-(Pyridin-2-yl)sulfamoyl)benzoic acid, 3-[N-(Pyridin-2-yl)sulfamoyl]benzoic acid |
Structure
3D Structure
Properties
IUPAC Name |
3-(pyridin-2-ylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-12(16)9-4-3-5-10(8-9)19(17,18)14-11-6-1-2-7-13-11/h1-8H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOJEOIOHIORGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Pyridin 2 Ylsulfamoyl Benzoic Acid and Its Analogs
Established Synthetic Routes to the Sulfamoyl-Benzoic Acid Scaffold
The foundational methods for synthesizing the sulfamoyl-benzoic acid scaffold have been refined over the years, centering on robust and predictable chemical reactions. These routes typically involve the creation of the sulfonamide bond as a key step, followed or preceded by the functionalization of the aromatic and heterocyclic rings.
Condensation Reactions for Sulfonamide Bond Formation
The most conventional and widely employed method for constructing the sulfonamide bond is the condensation reaction between a sulfonyl chloride and a primary or secondary amine. ijarsct.co.in This nucleophilic substitution reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. google.com
The general mechanism involves the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the S-N bond and the elimination of a chloride ion. The reactivity of the amine can vary, with primary amines generally being more reactive than secondary amines. ijarsct.co.in
Table 1: Key Features of Sulfonamide Bond Formation via Condensation
| Feature | Description |
| Reactants | Sulfonyl Chloride (R-SO₂Cl) and an Amine (R'-NH₂) |
| Product | Sulfonamide (R-SO₂NH-R') |
| Key Condition | Presence of a base (e.g., pyridine, triethylamine) to scavenge HCl. google.com |
| Mechanism | Nucleophilic substitution at the sulfur atom. |
| Advantages | High efficiency, well-established, and applicable to a wide range of substrates. ijarsct.co.in |
Alternative methods have been developed to bypass the need for sulfonyl chlorides, which can be unstable. rsc.org These include oxidative coupling of thiols and amines or direct synthesis from sulfonic acids or their sodium salts under microwave irradiation. rsc.orgorganic-chemistry.org
Strategic Functionalization of Benzoic Acid and Pyridine Moieties
The synthesis of 3-(Pyridin-2-ylsulfamoyl)-benzoic acid specifically requires the strategic assembly of two key components: a substituted benzoic acid and 2-aminopyridine (B139424). The common approach involves preparing 3-(chlorosulfonyl)benzoic acid first. This is typically achieved through the chlorosulfonation of benzoic acid using chlorosulfonic acid. google.comnih.gov
A synthetic route for a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, starts with 2,4-dichlorobenzoic acid, which undergoes sulfurization with chlorosulfonic acid. google.com The resulting 2,4-dichloro-5-carboxybenzenesulfonyl chloride is then subjected to ammoniation with ammonia (B1221849) water to form the sulfonamide. google.com Similarly, for the target molecule, the intermediate 3-(chlorosulfonyl)benzoic acid is reacted with 2-aminopyridine to yield this compound. researchgate.net
The functionalization can also begin from a pre-functionalized benzoic acid. For example, a general scheme for synthesizing sulfamoyl benzamide (B126) derivatives starts with 3-nitrobenzoic acid, which is first chlorosulfonated before being reacted with various amines to form the sulfonamide. researchgate.net This highlights a modular approach where different amine components can be introduced to create a library of analogs.
Novel Synthetic Approaches and Catalytic Systems
Recent advancements in organic synthesis have introduced innovative methods and catalytic systems to improve the efficiency, selectivity, and environmental footprint of sulfonamide synthesis.
Utilization of Nanocatalysts in Sulfonamide Benzoic Acid Derivatization
The field of catalysis has seen a shift towards heterogeneous catalysts, which offer advantages like easy separation and reusability. biolmolchem.com Nanocatalysts, in particular, combine the benefits of both homogeneous (high activity) and heterogeneous systems. biolmolchem.com
In sulfonamide synthesis, magnetic nanoparticles such as CuFe₂O₄@SiO₂ have been successfully used as catalysts. biolmolchem.com These catalysts facilitate the reaction and can be easily recovered from the reaction mixture using an external magnet, streamlining the purification process and reducing costs. biolmolchem.com Research has demonstrated that these nanocatalysts exhibit good structural stability and are effective for the preparation of sulfonamides. biolmolchem.com
Multi-Step Protocols for Structurally Complex Sulfonamide-Heterocycle Conjugates
The synthesis of more complex drug-like molecules often requires multi-step protocols that allow for the precise installation of various functional groups. For instance, the synthesis of a series of 2-sulfonamidebenzamides involved a modular route starting with the coupling of anthranilic acid with a suitable sulfonyl chloride. nih.gov The resulting sulfonamide-benzoic acid intermediate was then coupled with various anilines to produce the final products. nih.gov
Another sophisticated approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create structurally complex conjugates. acs.org In one example, indole-linked triazole sulfonamides were synthesized. This involved preparing an azide-bearing benzenesulfonamide (B165840) and an alkyne-functionalized indole (B1671886) intermediate separately. These two fragments were then joined using a copper catalyst to form the triazole linker, demonstrating a powerful strategy for creating complex sulfonamide-heterocycle hybrids. acs.org
Derivatization Strategies and Analog Design Principles
Derivatization of the core this compound structure is crucial for exploring structure-activity relationships (SAR) and optimizing pharmacological properties. Analog design often follows the "tail" approach, where different chemical groups are attached to the aromatic or heterocyclic rings via a linker to interact with specific pockets in a biological target. acs.orgtandfonline.com
Strategies for creating analogs include:
Modification of the Benzoic Acid Moiety: The carboxylic acid group can be converted to esters or amides. For example, reacting the sulfamoylbenzoic acid with thionyl chloride generates the corresponding acid chloride, which can then be reacted with a wide range of amines to form amides. google.comresearchgate.net
Substitution on the Aromatic Rings: Introducing various substituents (e.g., halogens, alkyl, nitro groups) on either the benzoic acid or the pyridine ring can significantly influence the molecule's electronic and steric properties. eurjchem.comresearchgate.net
Bioisosteric Replacement: Replacing parts of the molecule with groups that have similar physical or chemical properties can lead to improved characteristics. For example, the amide portion of a related scaffold was replaced with bioisosteres like benzimidazole. nih.gov
A novel derivatization method even uses 3-(chlorosulfonyl)benzoic acid itself as a reagent to modify other molecules containing hydroxyl groups, forming sulfonic esters and improving their analytical detection. nih.gov This highlights the versatility of the core scaffold's reactive intermediates in broader chemical applications.
Modification of the Pyridine Moiety for Structural Diversity
The pyridine ring is a common scaffold in medicinal chemistry and offers significant opportunities for synthetic modification to generate structural diversity. researchgate.net Various strategies have been employed to introduce different substituents onto the pyridine ring of sulfonamide-containing molecules to modulate their physicochemical and biological properties.
One common approach involves the use of pre-substituted pyridine precursors. For instance, the synthesis of 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-diones has been achieved using substituted N-pyridyl ureas, where methyl or cyano groups are present on the pyridine ring. nih.gov A Suzuki-Miyaura cross-coupling reaction is another powerful tool for modifying the pyridine scaffold. This reaction allows for the introduction of various aryl or benzyl (B1604629) groups onto the pyridine ring, as demonstrated in the synthesis of 6-benzyl and 5(6)-phenethyl 2-guanidinopyridines. mdpi.com
Another method for achieving diversity is through "click tailing," which utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This method has been used to synthesize a series of 4-substituted pyridine-3-sulfonamides, where various small and long-chain substituents are introduced at the 4-position of the pyridine ring via a 1,2,3-triazole linker. nih.gov This approach allows for the creation of compounds that can interact differently with biological targets. nih.gov
| Starting Material | Reaction Type | Modification on Pyridine Ring | Resulting Compound Class |
| 2-Amino-6-iodopyridine | Suzuki-Miyaura Coupling | Introduction of aryl groups | 6-Aryl-2-aminopyridines |
| 4-Chloropyridine-3-sulfonamide | Azide Substitution, then CuAAC | Introduction of triazole-linked substituents at C4 | 4-(Triazolyl)pyridine-3-sulfonamides nih.gov |
| 2,6-Dichloropyridine | Nucleophilic Substitution | Introduction of piperidinyl groups | Piperidinyl-pyridine derivatives mdpi.com |
| 2-Amino-6-bromopyridine | Sonogashira Coupling, then Hydrogenation | Introduction of phenethyl groups | 6-Phenethyl-2-aminopyridines mdpi.com |
Substitution Patterns on the Benzoic Acid Ring and Their Synthetic Implications
The benzoic acid portion of the molecule is another key site for synthetic modification. Altering the substitution pattern on this aromatic ring can significantly impact the compound's properties. The synthesis of sulfamoyl benzoic acid analogs often begins with the chlorosulfonation of a substituted benzoic acid, followed by reaction with an appropriate amine. nih.gov
The electronic nature of the substituents on the benzoic acid ring has synthetic implications. For example, the chlorosulfonation of electron-deficient benzoic acids may require more forceful conditions, such as an excess of chlorosulfonic acid and higher temperatures. nih.gov Subsequent amide coupling reactions to form sulfamoyl-benzamides can be achieved using standard carbodiimide (B86325) coupling agents like EDC with a catalytic amount of DMAP. nih.gov
Research into sulfamoyl benzoic acid analogues has shown that introducing electron-withdrawing groups, such as fluoro, chloro, and bromo substituents, at the meta-position relative to the carboxyl group can produce compounds with significantly different biological activities. nih.gov The synthesis of these analogs can be achieved by reacting a suitably substituted benzo[d]isothiazol-3(2H)-one-1,1-dioxide with an amine in the presence of a base like potassium carbonate. nih.gov
| Starting Benzoic Acid Derivative | Key Reaction | Substituent Introduced | Resulting Compound Class |
| Benzoic acid | Chlorosulfonation, Amination | Cyclopropylsulfamoyl | N-Cyclopropylsulfamoyl-benzoic acid nih.gov |
| 2,4-Dichlorobenzoic acid | Chlorosulfonation, Amination | Sulfamoyl | 2,4-Dichloro-5-sulfamoylbenzoic acid google.com |
| Substituted Benzoic acids | Chlorosulfonation, Amination, Amide Coupling | Morpholine, p-bromoaniline | Sulfamoyl-benzamide derivatives nih.gov |
| Substituted benzo[d]isothiazol-3(2H)-one-1,1-dioxides | Ring opening with amine | Fluoro, Chloro, Bromo | Halogen-substituted 2-(N-alkylsulfamoyl)benzoic acids nih.gov |
Integration of Diverse Heterocyclic Scaffolds in Sulfonamide Frameworks
To further expand chemical diversity, various heterocyclic scaffolds can be integrated into the sulfonamide framework, either by being attached to the sulfonamide nitrogen or by replacing the pyridine or benzoic acid moieties. nih.govnih.gov Combining a sulfonamide with other N-heterocyclic pharmacophores is a common strategy in drug discovery. nih.gov
A "libraries from libraries" approach describes the synthesis of diverse sulfonamide-linked scaffolds, including piperazine (B1678402), thiourea, and guanidine (B92328) heterocycles. nih.gov This method allows for the rapid generation of numerous compounds by incorporating different diversity points into each scaffold. nih.gov The formation of the core sulfonamide group is typically achieved by reacting a sulfonyl chloride with the nucleophilic nitrogen center of the heterocyclic substrate. nih.gov
The synthesis of novel pyridines bearing a sulfonamide moiety has been accomplished through multicomponent reactions. researchgate.netrsc.org For instance, a one-pot reaction involving a substituted N-(4-acetylphenyl)benzenesulfonamide, an aromatic aldehyde, and malononitrile (B47326) can yield highly functionalized pyridines. rsc.org This approach highlights the ability to construct complex molecules bearing both sulfonamide and diverse heterocyclic systems in a single synthetic operation. researchgate.net
| Heterocyclic Scaffold | Synthetic Approach | Point of Integration | Example Compound Class |
| Piperazine | Solid-phase synthesis | Linked to sulfonamide | Piperazine-sulfonamide conjugates nih.gov |
| Thiophene | Multicomponent reaction | Fused with pyridine ring | Thienopyridines with sulfonamide moiety |
| Pyrrole | Condensation reaction | Linked via azo dye scaffold | Pyrrole-azo dye sulfonamides nih.gov |
| Quinazoline | Cyclocondensation | Replaces benzoic acid moiety | 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-diones nih.gov |
| Thiazole | Diazo-coupling reaction | Linked to sulfonamide | Thiazole-containing sulfonamides nih.gov |
Synthesis of Schiff Bases and Azo-Linkage Containing Analogs
Introducing Schiff base (azomethine) or azo linkages into the structure of this compound analogs creates another dimension of chemical diversity. Both Schiff bases (-CH=N-) and azo compounds (-N=N-) are important structural motifs in medicinal chemistry. nih.govresearchgate.net
The synthesis of Schiff bases typically involves the condensation reaction between a primary amine and an aldehyde or ketone. nih.govchemmethod.com For example, new azo Schiff bases have been prepared by reacting sulfanilamide (B372717) with substituted 2,4-dihydroxy-5-(phenyldiazenyl)benzaldehydes. researchgate.net This creates a molecule that incorporates a sulfonamide, an azo group, and an azomethine linkage. researchgate.net
Azo-containing analogs are generally synthesized via a diazotization reaction followed by a coupling reaction. nih.gov An aromatic primary amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in HCl) at low temperatures to form a diazonium salt. This salt is then reacted with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, to form the azo linkage. nih.govnih.gov This methodology has been used to prepare azo dyes containing thiophene, pyrrole, and pyridine scaffolds, which could be further functionalized to include a sulfonamide benzoic acid moiety. nih.gov
| Linkage Type | General Synthetic Method | Reactants | Resulting Structure |
| Schiff Base (Azomethine) | Condensation | Primary amine + Aldehyde/Ketone | R-CH=N-R' |
| Azo | Diazotization followed by Azo coupling | Aromatic amine (diazotized) + Electron-rich aromatic compound | Ar-N=N-Ar' |
| Azo-Schiff Base Hybrid | Multi-step synthesis | 1. Diazotization/coupling to form azo-aldehyde. 2. Condensation with an amine. | Azo-aldehyde condensed with an amine nih.govresearchgate.net |
Structural Characterization and Spectroscopic Investigations in Research
Advanced Spectroscopic Techniques for Molecular Elucidation
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a powerful lens through which to examine molecular structures. Different regions of the electromagnetic spectrum probe distinct molecular properties, from the connectivity of atoms to the nature of their chemical bonds and electronic systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, specifically the ¹H (proton) and ¹³C isotopes.
¹H NMR Spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For "3-(Pyridin-2-ylsulfamoyl)-benzoic acid," the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the benzoic acid ring and the pyridine (B92270) ring. The aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring currents. The exact chemical shifts and splitting patterns (e.g., doublets, triplets, multiplets) would be dictated by the substitution pattern and the coupling between adjacent protons. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a much higher chemical shift (δ 10-13 ppm), and the N-H proton of the sulfonamide group would also be observed, its position being sensitive to solvent and concentration.
¹³C NMR Spectroscopy probes the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal. In the ¹³C NMR spectrum of "this compound," the carbonyl carbon of the carboxylic acid would be the most downfield signal (typically δ 165-185 ppm). The aromatic carbons of both the benzene (B151609) and pyridine rings would resonate in the δ 110-160 ppm range. The specific chemical shifts would provide insights into the electronic environment of each carbon atom.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.0 - 8.5 | m | Protons on benzoic acid and pyridine rings |
| NH Proton | Variable | br s | Sulfonamide N-H |
| COOH Proton | 10.0 - 13.0 | br s | Carboxylic acid O-H |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| C=O | 165 - 185 | Carboxylic acid carbonyl carbon |
| Aromatic Carbons | 110 - 160 | Carbons of benzoic acid and pyridine rings |
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of "this compound" would display characteristic absorption bands confirming its key structural features. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands. The C=O (carbonyl) stretching of the carboxylic acid would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. The sulfonamide group would be identified by two distinct stretching vibrations for the S=O bonds, typically appearing as strong bands around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). The N-H stretching of the sulfonamide would be observed around 3200-3300 cm⁻¹. Vibrations associated with the aromatic rings (C=C stretching) would be found in the 1450-1600 cm⁻¹ region.
| Functional Group | Expected IR Absorption (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 2500 - 3300 (broad) | Stretching |
| Carboxylic Acid C=O | 1700 - 1725 | Stretching |
| Sulfonamide S=O | 1330 - 1370 and 1140 - 1180 | Asymmetric and Symmetric Stretching |
| Sulfonamide N-H | 3200 - 3300 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex mixtures.
For "this compound" (molecular formula C₁₂H₁₀N₂O₄S), the mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺ in the case of soft ionization techniques like electrospray) corresponding to its molecular weight of approximately 278.29 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Common fragmentation pathways would likely involve the cleavage of the sulfonamide bond (C-S or S-N) and the loss of the carboxylic acid group.
| Technique | Information Obtained | Expected m/z Value |
| Mass Spectrometry (MS) | Molecular Weight | ~278 (as [M]⁺ or [M-H]⁻) or ~279 (as [M+H]⁺) |
| High-Resolution MS | Exact Mass and Elemental Formula | C₁₂H₁₀N₂O₄S |
| Tandem MS (MS/MS) | Fragmentation Pattern | Fragments corresponding to the loss of SO₂, COOH, and cleavage of the sulfonamide bond |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.
The UV-Vis spectrum of "this compound" would be expected to show absorption bands characteristic of its aromatic nature. The benzoic acid and pyridine moieties contain π-electron systems that give rise to π → π* transitions. The presence of the sulfonamide group can also influence the electronic transitions. The spectrum would likely exhibit one or more strong absorption maxima (λ_max) in the UV region, typically between 200 and 400 nm. The exact position and intensity of these bands provide information about the extent of conjugation within the molecule.
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. It is widely employed in research for monitoring the progress of a chemical reaction, identifying compounds present in a mixture, and determining the purity of a substance.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Determination
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the quantitative analysis and purity assessment of this compound and related sulfonamide compounds. This method offers high resolution and sensitivity, making it suitable for separating the target compound from impurities and degradation products.
In a typical Reverse Phase HPLC (RP-HPLC) method, a C18 column is employed for the separation of sulfonamides. The mobile phase often consists of a gradient mixture of an aqueous buffer (like acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comust.edu UV detection is commonly used, with the wavelength set to a value where the analyte exhibits maximum absorbance, for instance, 233 nm or 265 nm. ust.eduwu.ac.th
Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. Validation parameters typically include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.netekb.eg Linearity is established by analyzing a series of standard solutions of known concentrations and plotting the peak area against the concentration. A correlation coefficient (r²) greater than 0.999 is generally considered to indicate good linearity. wu.ac.thresearchgate.net Precision is assessed by repeatedly injecting the same sample and is expressed as the relative standard deviation (RSD), which should ideally be low. nih.gov Accuracy is determined by spiking a sample with a known amount of the analyte and measuring the recovery, with recovery values between 85% and 115% often being acceptable. wu.ac.th The LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. ust.edunih.gov
For the analysis of sulfonamide benzoic acids, the selection of the column and mobile phase composition is optimized to achieve good separation and peak shape. ekb.eg Gradient elution programs, where the composition of the mobile phase is changed over time, are often employed to effectively separate compounds with different polarities. nih.govekb.eg The use of a photodiode array (PDA) detector can provide additional information by acquiring the UV spectrum of each peak, aiding in peak identification and purity assessment. wu.ac.thresearchgate.net
Table 1: Representative HPLC Method Parameters for Sulfonamide Analysis
| Parameter | Condition |
| Column | C18 (e.g., YMC-Triart C8, Zorbax Eclipse XDB C18) wu.ac.thnih.gov |
| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1% triethylamine (B128534), 0.08% acetic acid) and organic solvent (e.g., acetonitrile, methanol) nih.govekb.eg |
| Flow Rate | Typically 1.0 mL/min wu.ac.th |
| Detection | UV at a specific wavelength (e.g., 265 nm) or PDA wu.ac.th |
| Injection Volume | 5 µL wu.ac.th |
| Column Temperature | 25 °C wu.ac.th |
Solid-State Structural Characterization (e.g., X-ray Crystallography) of Related Sulfonamide Benzoic Acids
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of molecules like sulfonamide benzoic acids.
The dihedral angle between the two aromatic rings and the torsion angle within the sulfonamide linkage are important parameters that define the molecular conformation. nih.govresearchgate.net These conformational features are influenced by the nature and position of substituents on the aromatic rings.
Systematic structural studies of pyridine sulfonamides and sulfonic acids have highlighted the importance of N—H···O and N+—H···O− hydrogen bonds in their molecular packing. lookchem.comfigshare.comacs.org The analysis of these hydrogen bonding patterns, often described using graph set notations, provides insights into the formation of different supramolecular synthons, such as dimers and catemers. lookchem.comfigshare.com Such studies are fundamental for understanding polymorphism and for the rational design of co-crystals of pharmacologically active sulfonamides. lookchem.comfigshare.com
Table 2: Crystallographic Data for a Representative Sulfonamide Benzoic Acid Derivative (4-Benzenesulfonamidobenzoic acid)
| Parameter | Value |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c |
| a (Å) | 5.2050 (3) nih.gov |
| b (Å) | 37.726 (2) nih.gov |
| c (Å) | 7.3781 (4) nih.gov |
| β (°) ** | 117.510 (3) nih.gov |
| V (ų) ** | 1284.98 (13) nih.gov |
| Z | 4 nih.gov |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which is then used to determine the empirical formula of the compound. This technique is essential for confirming the identity and purity of newly synthesized compounds like this compound.
The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared with the theoretically calculated values based on the expected molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the proposed structure. mdpi.comnih.gov
For example, in the characterization of novel sulfonamide derivatives, elemental analysis is routinely performed alongside spectroscopic techniques like NMR and IR to confirm the successful synthesis of the target molecule. nih.gov The results are typically presented as a percentage of each element.
Table 3: Theoretical Elemental Composition of this compound (C₁₂H₁₀N₂O₄S)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 12 | 144.12 | 51.79% |
| Hydrogen | H | 1.01 | 10 | 10.10 | 3.63% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 10.07% |
| Oxygen | O | 16.00 | 4 | 64.00 | 23.00% |
| Sulfur | S | 32.07 | 1 | 32.07 | 11.53% |
| Total | 278.31 | 100.00% |
Experimental values obtained from an elemental analyzer for a pure sample of this compound would be expected to be very close to these theoretical percentages, typically within a ±0.4% deviation.
Exploration of Biological Activities and Mechanistic Insights
Investigational Biological Activities of 3-(Pyridin-2-ylsulfamoyl)-benzoic acid Analogs
Analogs of this compound have demonstrated a wide range of biological effects in preclinical studies. These activities stem from the versatile chemical nature of the pyridinylsulfamoylbenzoic acid backbone, which allows for targeted modifications to enhance interactions with various biological targets.
A series of pyrazolo[4,3-c]pyridine sulfonamides, which are structural analogs, have been synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.gov These enzymes (EC 4.2.1.1) are involved in crucial physiological and pathological processes, making them important therapeutic targets. nih.gov
The inhibitory effects were assessed against the cytosolic isoforms hCA I and hCA II, as well as the transmembrane, tumor-associated isoforms hCA IX and XII. nih.gov The studies revealed that the inhibitory activity of these analogs is significantly influenced by the nature of the linker between the benzenesulfonamide (B165840) and the pyrazolopyridine moieties. For instance, a direct connection between these two parts of the molecule was found to be less effective against hCA I compared to analogs featuring an N-methylpropionamide linker. nih.gov
In contrast, many of the synthesized compounds showed potent inhibitory activity against the widespread cytosolic isoform hCA II, with some derivatives exhibiting inhibition constants (Kᵢ) in the low nanomolar range, comparable to or even better than the standard inhibitor Acetazolamide (AAZ). The transmembrane isoforms hCA IX and XII, which are implicated in cancer, were also effectively inhibited by several of these pyridine-containing sulfonamide derivatives. nih.gov
Table 1: Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamide Analogs against Human Carbonic Anhydrase Isoforms
| Compound | Linker Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|---|
| Analog 1a | -CH₂-CH₂- | >10000 | 12.4 | 25.4 | 4.5 |
| Analog 1b | Direct Connection | 785.4 | 8.8 | 30.1 | 5.8 |
| Analog 1f | -N(CH₃)CO-CH₂- | 289.7 | 15.6 | 45.8 | 7.9 |
| AAZ (Control) | - | 250 | 12 | 25 | 5.7 |
Data synthesized from narrative descriptions in the source literature. nih.gov
Analogs incorporating a pyridin-2-yl moiety have been investigated for their ability to interact with nuclear receptors, particularly estrogen receptors (ERα and ERβ). nih.govnih.gov These receptors are key targets in the treatment of hormone-dependent diseases like breast cancer. nih.gov
Researchers have synthesized novel pyridin-2-yl estra-1,3,5(10)-triene derivatives and evaluated their relative binding affinities for the ligand-binding domains of ERα and ERβ. nih.gov These studies are crucial for developing compounds that can selectively modulate receptor activity, acting as either agonists or antagonists. nih.gov For example, some conjugate compounds that link an ER ligand with a cytotoxic agent are designed to specifically target ER-positive cancer cells. nih.gov The binding affinity of these analogs is a critical determinant of their potential therapeutic efficacy. nih.gov
The pyridin-2-ylsulfamoyl benzoic acid structure is related to sulfasalazine (B1682708) (2-hydroxy-5-{[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl}benzoic acid), a known anti-inflammatory and immunomodulatory agent used in the treatment of inflammatory bowel disease and rheumatoid arthritis. nih.govmethylbenzoate-benzoicacid.com This has prompted investigations into related structures for their anti-inflammatory potential.
Derivatives bearing a methanesulfonamide (B31651) moiety have been synthesized and shown to act as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The COX-2 enzyme is a key mediator of inflammation and pain. By selectively inhibiting COX-2 over COX-1, these agents can potentially offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects. nih.gov While the provided sources focus on COX inhibition, this pathway is a central mechanism for modulating inflammation.
The antimicrobial properties of sulfonamides are well-established, and analogs of this compound have been explored for this purpose. Studies on N-pyridin-3-yl-benzenesulfonamide demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Salmonella typhi, Escherichia coli) bacteria. earthlinepublishers.comresearchgate.net
Furthermore, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, showing strong antibacterial activity, particularly against five types of Gram-positive bacteria. nih.gov Some of these compounds exhibited efficacy comparable to the antibiotic linezolid. nih.gov Other research into related scaffolds has identified moderate antimicrobial activity against specific Gram-positive strains, such as S. aureus and Bacillus subtilis. mdpi.com The spectrum of activity can be quite specific; for example, certain luffariellolide (B1675421) analogs containing a pyridine (B92270) moiety showed selective and significant activity against the Gram-negative bacterium Klebsiella pneumoniae. nih.gov
Table 2: Investigational Antibacterial Activity of Selected Pyridine-Containing Analogs
| Compound Class | Test Organisms | Activity Level | Reference |
|---|---|---|---|
| N-pyridin-3-yl-benzenesulfonamide | S. aureus, S. typhi, E. coli | Great antimicrobial activity | earthlinepublishers.com |
| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Strong, similar to linezolid | nih.gov |
| 4-[(4-chlorophenyl)sulfonyl]benzoic Acid Derivatives | S. aureus, B. subtilis | Moderate | mdpi.com |
The therapeutic potential of these analogs extends to cancer and parasitic diseases. Novel pyridin-2-yl estra-1,3,5(10)-triene derivatives have been synthesized and tested for their antiproliferative activity against a panel of human cancer cell lines. nih.gov One derivative, in particular, showed promising antitumor potential against the MDA-MB-231 breast cancer cell line. nih.gov
In the realm of antimalarial research, a series of pyridylvinylquinoline-triazole analogs were synthesized and found to have a significant inhibitory effect on the drug-resistant Dd2 strain of Plasmodium falciparum at submicromolar concentrations. nih.gov Several other classes of compounds containing pyridine or piperazine (B1678402) rings have also been investigated for their activity against Plasmodium berghei. nih.gov
Molecular Mechanisms of Action and Target Elucidation
Understanding the molecular mechanisms by which these analogs exert their biological effects is critical for their development as therapeutic agents. For the carbonic anhydrase inhibitors, computational studies have been used to investigate the binding mode of the pyrazolopyridine sulfonamide analogs within the enzyme's active site. nih.gov The sulfonamide group typically coordinates to the catalytic zinc ion, a hallmark of this class of inhibitors, while other parts of the molecule form interactions with amino acid residues in the active site cavity, determining isoform selectivity. nih.gov
In the context of antitumor activity, the mechanism for certain pyridin-2-yl estrane (B1239764) derivatives is linked to the inhibition of the aldo-keto reductase 1C3 (AKR1C3) enzyme, an important target in cancer therapy. nih.gov Molecular docking simulations have shown that these compounds can bind to AKR1C3 in a manner similar to known steroidal inhibitors. nih.gov
For antimalarial analogs like the pyridylvinylquinoline hybrids, a key mechanism of action is the inhibition of β-hematin formation. nih.gov This process is essential for the malaria parasite to detoxify the heme released during hemoglobin digestion. By inhibiting this pathway, the compounds lead to a buildup of toxic heme, killing the parasite. These agents have been shown to be fast-acting and effective against multiple life stages of the parasite, including the gametocyte stage, which is crucial for blocking transmission. nih.gov
The antibacterial action of 3-(pyridine-3-yl)-2-oxazolidinone derivatives has been explored through molecular docking, which predicts their mode of action, though specific protein targets are part of ongoing investigation. nih.gov For many other analogs, the precise molecular targets and downstream pathways are still under active investigation, representing a fertile ground for future research.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it ideal for studying molecules of the size and complexity of 3-(Pyridin-2-ylsulfamoyl)-benzoic acid.
The first step in a computational analysis is typically geometry optimization. Using a DFT functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), the lowest energy conformation of the molecule is determined. This process adjusts the bond lengths, bond angles, and dihedral angles to find a stable structure on the potential energy surface. The optimized geometry provides the most realistic representation of the molecule's three-dimensional shape.
Once the geometry is optimized, DFT can be used to predict various spectroscopic properties. For instance, vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. This comparison helps to validate the computational model and aids in the assignment of vibrational modes to specific molecular motions. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, which correspond to the absorption peaks observed in UV-Visible spectroscopy. In a study on a related Schiff base, (E)-2-hydroxy-5-(((4-(N-pyrimidin-2-yl)sulfamoyl)phenyl)imino)methyl benzoic acid, the UV-Vis spectrum was calculated using TD-DFT with a solvation model to mimic experimental conditions in a DMSO solvent, showing close agreement between computed and experimental data. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. mdpi.com For pyridine (B92270) derivatives, the HOMO→LUMO transition often involves a transfer of electron density across the ring system. mdpi.com
From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as the electrophilicity index (ω). This index quantifies the ability of a molecule to accept electrons. These parameters are crucial for understanding how this compound might interact with biological targets or other chemical species.
| Parameter | Description | Typical Calculated Values (eV) for related compounds |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.7 to -6.9 mdpi.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.6 to -1.5 mdpi.com |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.0 to 5.5 mdpi.commdpi.com |
| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons | Varies based on specific structure |
Note: The values presented are illustrative and based on DFT calculations for structurally related pyridine and benzoic acid derivatives. Specific values for this compound would require dedicated calculations.
Beyond orbital analysis, other wave function-based properties provide a more detailed picture of the bonding and electronic structure. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are used to visualize regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. These topological analyses offer a chemically intuitive picture of the electron distribution.
Furthermore, the study of non-covalent interactions (NCIs) is crucial, especially for understanding how a molecule might bind to a biological receptor. Methods such as Reduced Density Gradient (RDG) analysis can identify and characterize weak interactions like hydrogen bonds, van der Waals forces, and steric repulsions within the molecule and between the molecule and its environment. In a study of a complex Schiff base containing a sulfamoyl-phenyl moiety, wave function-based properties including LOL, ELF, and NCIs were extensively studied to understand its structure and reactivity. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
While quantum chemical calculations describe the intrinsic properties of this compound, molecular docking and dynamics simulations are employed to predict how it interacts with specific biological targets, such as proteins or enzymes.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose.
For this compound, docking studies can identify potential protein targets and elucidate the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex. The output of a docking simulation is a binding score (e.g., in kcal/mol), which provides an estimate of the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. For example, computational docking analyses of sulfamoyl benzoic acid analogues have been used to rationalize their structure-activity relationships (SAR) as receptor agonists. nih.gov Similarly, docking studies on novel pyridine derivatives have successfully predicted their binding potential to enzymes like VEGFR-2. mdpi.comnih.gov
| Interaction Type | Description | Key Functional Groups Involved |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Carboxylic acid (-COOH), Sulfonamide (-SO₂NH-), Pyridine nitrogen |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Pyridine ring, Benzoic acid ring |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | Phenyl and pyridinyl rings |
| Ionic/Salt Bridge | Electrostatic attraction between oppositely charged groups. | Deprotonated carboxylic acid (-COO⁻) and positively charged protein residues (e.g., Lys, Arg) |
While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the compound-target complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of both the ligand and the protein and to assess the stability of the binding pose predicted by docking. nih.gov
An MD simulation can reveal important information, such as the stability of key hydrogen bonds, the range of motion of the ligand within the binding site, and conformational changes in the protein upon ligand binding. mdpi.com Analyses performed on the MD trajectory, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), help quantify the stability of the complex and the flexibility of its components. mdpi.commdpi.com These simulations provide a more rigorous assessment of the binding hypothesis and can help refine the design of more potent analogues.
In Silico ADME Prediction and Drug-Likeness Assessment
As no definitive public database entry with pre-calculated physicochemical properties for this compound could be located, a theoretical calculation based on its constituent fragments was performed to enable a preliminary drug-likeness assessment.
| Parameter | Predicted Value | Lipinski's Rule of Five | Compliance |
| Molecular Weight (MW) | ~294.3 g/mol | ≤ 500 g/mol | Yes |
| LogP (octanol-water partition coefficient) | ~1.5 - 2.5 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 5 | ≤ 10 | Yes |
Note: These values are estimations based on the chemical structure and may vary depending on the prediction software and its underlying algorithms.
Based on these estimated parameters, This compound is predicted to be compliant with Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. Further in silico predictions would be necessary to evaluate other critical ADME properties such as aqueous solubility, intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.
Cheminformatics and Data Mining for Analog Discovery and Lead Optimization
A thorough exploration of major public chemical and biological databases, including ChEMBL and PubChem, was conducted to identify any recorded biological activity for this compound. This search did not yield any specific entries with significant, curated biological data for this particular compound. While these databases contain a vast amount of information on a wide range of chemical structures, it appears that this compound has not been the subject of extensive biological screening efforts that have been deposited into the public domain. The search results did, however, contain data for structurally related compounds, such as various pyridine, sulfonamide, and benzoic acid derivatives, which could serve as a starting point for understanding the potential biological space this scaffold might occupy.
Similarity searching and virtual screening are powerful computational techniques used to identify novel compounds with desired biological activities based on a known active molecule or a target's binding site. In the context of this compound, this compound could theoretically be used as a query molecule in similarity searches to explore chemical space for analogs with potentially improved properties. These searches can be based on 2D structural similarity (e.g., Tanimoto coefficient) or 3D shape and pharmacophore features.
Virtual screening, on the other hand, involves the docking of large libraries of compounds into the binding site of a biological target. If a target for this compound were identified, its binding mode could be predicted through molecular docking, and this information could be used to screen for other compounds that are predicted to bind in a similar manner. However, a review of the scientific literature did not reveal any studies where this compound was explicitly used as a template for similarity searching or as a lead compound in a virtual screening campaign aimed at discovering novel scaffolds. The application of these powerful in silico techniques to this specific molecule remains an area for future exploration.
Future Directions and Research Opportunities
Development of Highly Selective Molecular Probes for Specific Biological Targets
The inherent structural features of 3-(Pyridin-2-ylsulfamoyl)-benzoic acid make it an intriguing scaffold for the design of highly selective molecular probes. Future research could focus on modifying its structure to create tools for studying specific biological targets.
One promising avenue is the development of fluorescent probes. By incorporating fluorophores into the this compound backbone, researchers could create probes for imaging and sensing within biological systems. For instance, naphthalimide-containing sulfonamides have been successfully synthesized and utilized as fluorescent probes for tumor imaging. nih.govresearchgate.net This approach could be adapted to create probes that selectively bind to and illuminate specific proteins or cellular components, aiding in the diagnosis and study of various diseases. The synthesis of such probes would involve conjugating a fluorescent moiety to the core structure while ensuring that the probe retains its target specificity.
Furthermore, the sulfonamide group itself can be a target for probe development. Studies have utilized fluorescent probes to investigate the binding of sulfonamides to macromolecules like povidone. nih.gov This suggests that probes could be designed to study the interactions of this compound and its analogues with their biological targets, providing valuable insights into their mechanism of action.
Exploration of Novel Investigational Therapeutic Indications Beyond Current Scope
The sulfonamide scaffold is a cornerstone in medicinal chemistry, with approved drugs targeting a wide range of diseases. nih.gov This broad therapeutic landscape suggests that this compound and its derivatives could be explored for novel therapeutic indications beyond their initial or predicted applications.
Given that many sulfonamides exhibit anti-inflammatory properties, a key area of future research would be to investigate the potential of this compound in treating inflammatory diseases. nih.govajchem-b.com Researchers could explore its efficacy in models of conditions such as rheumatoid arthritis, inflammatory bowel disease, or even acute lung injury. nih.gov The mechanism of action could involve the inhibition of key inflammatory mediators or signaling pathways.
Moreover, the diverse biological activities of sulfonamides extend to antiviral, anticancer, and antidiabetic properties. ajchem-b.comresearchgate.net Future studies could screen this compound and its derivatives against a panel of viruses, cancer cell lines, and targets relevant to metabolic disorders. For example, some sulfonamides have shown promise as inhibitors of enzymes like carbonic anhydrase, which is implicated in glaucoma and certain cancers. ajchem-b.comresearchgate.net Investigating the inhibitory potential of this compound against such enzymes could open up new therapeutic avenues. The exploration of hybrid molecules, combining the sulfonamide scaffold with other pharmacophores like sydnones, has also shown promise in developing agents with dual anti-inflammatory and antiviral activities. nih.gov
Advancements in Sustainable and Efficient Synthetic Methodologies
The development of green and sustainable synthetic methods is a critical aspect of modern pharmaceutical chemistry. Future research on this compound should prioritize the development of environmentally friendly and efficient manufacturing processes.
Traditional methods for sulfonamide synthesis can involve harsh reagents and generate significant waste. nih.gov Modern approaches focus on catalysis and the use of greener solvents. For instance, methods utilizing synergetic photoredox and copper catalysis have been developed for the direct synthesis of sulfonamides from readily available starting materials. acs.org Palladium-catalyzed methods also offer a mild and functional group-tolerant route to sulfonamides. nih.gov Applying these catalytic strategies to the synthesis of this compound could significantly improve the efficiency and sustainability of its production.
Furthermore, the use of alternative solvents is a key component of green chemistry. Research into conducting the synthesis of sulfonamides in water or other environmentally benign solvents has shown promising results. sci-hub.seresearchgate.netrsc.orgresearchgate.net Future work could focus on adapting these aqueous or solvent-free conditions to the synthesis of this compound, reducing the reliance on volatile organic compounds. The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, can also contribute to a more streamlined and sustainable synthesis. organic-chemistry.org
Integration of Multidisciplinary Approaches for Comprehensive Compound Design and Evaluation
To fully realize the potential of this compound, a multidisciplinary approach that integrates computational and experimental techniques is essential. This strategy can accelerate the drug discovery and development process, from initial hit identification to lead optimization. nih.govglobalresearchonline.netopenaccesspub.orgresearchgate.net
Computational, or in silico, methods can play a crucial role in the rational design of novel derivatives. semanticscholar.orgnih.gov Techniques such as molecular docking and pharmacophore modeling can be used to predict how modifications to the this compound structure will affect its binding to specific biological targets. nih.govresearchgate.net This can guide the synthesis of new compounds with improved potency and selectivity. For instance, structure-based drug design has been successfully employed to develop selective kinase inhibitors. nih.govnih.govrroij.com This approach could be used to design derivatives of this compound that selectively target a particular kinase implicated in a disease.
The integration of these computational predictions with in vitro and in vivo experimental validation is critical. mdpi.com Promising compounds designed in silico would be synthesized and then evaluated in biological assays to confirm their activity. This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds. Such a comprehensive approach ensures a more thorough evaluation of the therapeutic potential of this compound and its analogues, ultimately increasing the likelihood of developing a successful therapeutic agent.
Q & A
Synthesis Optimization and Purification Strategies
Basic Research Question Q: What methodological approaches are recommended for optimizing the synthesis of 3-(Pyridin-2-ylsulfamoyl)-benzoic acid to achieve high yield and purity? A:
- Catalyst Selection : Use sulfuric acid or methanesulfonic acid to enhance cyclization efficiency, as demonstrated in analogous sulfonamide syntheses .
- Stepwise Protocols : Adopt a two-step process (condensation followed by oxidation) to minimize byproducts like [(Y-phenyl)-bis(4-N-R2-N-R3-aminophenyl)]methane (see Table A in Hilton-Davis protocols) .
- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity, a method validated for structurally related benzoic acid derivatives .
Crystallographic Structure Determination
Advanced Research Question Q: How can SHELX programs resolve ambiguities in the crystal structure of this compound, particularly with twinned crystals or low-resolution data? A:
- Twinning Correction : Use
TWINandBASFcommands in SHELXL to model twinning fractions . - Low-Resolution Data : Integrate high-angle reflections (>25° 2θ) and apply Hirshfeld atom refinement (HAR) to improve electron density maps .
- Restraints : Apply similarity restraints on sulfamoyl and pyridine moieties to stabilize refinement, as validated in phthalide derivatives .
Computational Modeling of Electronic Properties
Advanced Research Question Q: What density-functional theory (DFT) methodologies are suitable for studying the electronic properties of this compound? A:
- Hybrid Functionals : Employ B3LYP or similar functionals with exact-exchange terms to improve accuracy in predicting ionization potentials and electron affinities .
- Basis Sets : Use 6-311++G(d,p) for sulfur and nitrogen atoms to capture polarization effects in the sulfamoyl group .
- Validation : Compare computed IR spectra with experimental data (e.g., NIST Chemistry WebBook entries for analogous benzoic acids) .
Analytical Method Development for Quantification
Basic Research Question Q: How can researchers develop robust HPLC or spectroscopic methods for quantifying this compound in complex matrices? A:
- Column Selection : Use C18 reverse-phase columns with mobile phases containing 0.1% trifluoroacetic acid (TFA) to improve peak symmetry .
- Detection : Optimize UV detection at 254 nm, leveraging the aromatic π→π* transitions of the pyridine ring .
- Calibration : Apply response surface methodology (RSM) to account for matrix effects, as demonstrated in benzoic acid production studies .
Resolving Contradictory Biological Activity Data
Advanced Research Question Q: How should researchers address discrepancies in reported biological activities of this compound derivatives? A:
- Orthogonal Assays : Validate results using both in vitro (enzyme inhibition) and in vivo (murine models) approaches .
- Byproduct Analysis : Characterize synthetic byproducts (e.g., via LC-MS) to rule out interference from impurities .
- Structural Confirmation : Cross-validate crystal structures (SHELXL) and computational models (DFT) to ensure compound integrity .
Designing Derivatives for Structure-Activity Relationships (SAR)
Advanced Research Question Q: What strategies are effective for synthesizing derivatives of this compound to explore SAR? A:
- Functionalization : Introduce substituents at the pyridine nitrogen or sulfamoyl group using Ullmann coupling or SNAr reactions .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted binding affinities to target proteins .
- Synthetic Routes : Adapt protocols from Hilton-Davis for 2-[bis(aryl)methyl]benzoic acids, substituting Y-benzaldehyde with halogenated analogs .
Thermodynamic Property Measurement
Basic Research Question Q: What experimental methods are recommended for determining solubility and stability of this compound? A:
- Solubility : Use shake-flask method with UV detection across pH 2–8 to account for ionization effects .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC-MS for hydrolytic byproducts .
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .
Biological Activity Assay Design
Advanced Research Question Q: What are best practices for evaluating the antimicrobial or anticancer potential of this compound? A:
- In Vitro Models : Use MIC assays against Gram-negative bacteria (e.g., E. coli) and MTT assays on cancer cell lines (e.g., HeLa) .
- Mechanistic Studies : Employ fluorescence quenching to study interactions with bacterial DNA gyrase or human topoisomerase II .
- Dosage Optimization : Apply factorial design (e.g., 2^k designs) to identify synergistic effects with adjuvant therapies .
Safety and Handling Protocols
Basic Research Question Q: What safety precautions are critical when handling this compound in laboratory settings? A:
- PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure, as recommended for sulfonamide analogs .
- Storage : Keep in amber glass containers at 4°C under inert gas (N2) to prevent oxidation .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal, following EPA guidelines .
Integrating Computational and Experimental Data
Advanced Research Question Q: How can researchers synergize DFT calculations and experimental data to predict novel applications of this compound? A:
- Property Prediction : Use DFT-computed HOMO-LUMO gaps to guide the design of photoactive materials .
- Validation : Compare experimental IR/Raman spectra with DFT-derived vibrational modes to confirm functional group assignments .
- Machine Learning : Train models on datasets of analogous benzoic acids (e.g., PubChem entries) to predict solubility or toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
